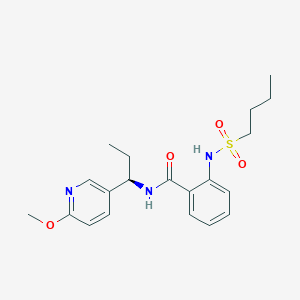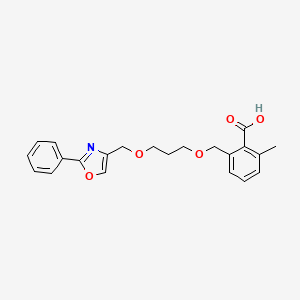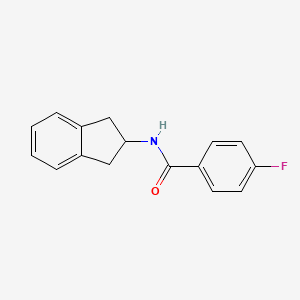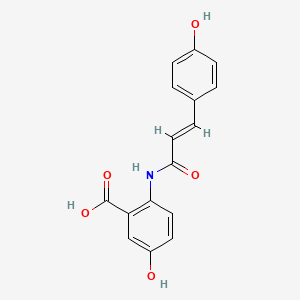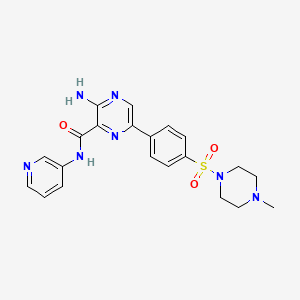
AZD2858
概要
説明
科学的研究の応用
Chemistry: AZ2858 serves as a valuable tool compound for studying GSK-3-related pathways and signaling cascades.
Biology: Researchers use AZ2858 to investigate Wnt signaling, cell fate determination, and stem cell differentiation.
Medicine: Its potential therapeutic applications include bone-related disorders, neurodegenerative diseases, and cancer.
Industry: While not directly used in industry, understanding GSK-3 inhibition can inform drug development and disease treatment strategies.
作用機序
- AZ2858 inhibits GSK-3, leading to β-catenin stabilization and activation of the Wnt pathway. This activation influences gene expression, cell fate, and tissue homeostasis.
- The molecular targets involve GSK-3 itself, β-catenin, and downstream effectors. The exact pathways may vary depending on the cellular context.
生化学分析
Biochemical Properties
AZD2858 is a highly selective inhibitor of GSK-3, with IC50 values of 0.9 nM for GSK-3α and 5 nM for GSK-3β . The compound interacts with several enzymes and proteins, including CDK5/p25, Haspin, CDK5/p35, DYRK2, CDK2/cyclin A, CDK1/cyclin B, PIM3, TLK2, PKD2, CDK2/cyclin E, and Aurora-A . These interactions primarily involve the inhibition of kinase activity, which in turn affects various biochemical pathways. This compound has been shown to increase β-catenin levels in human osteoblast cells, indicating its role in the Wnt/β-catenin signaling pathway .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In human osteoblast cells, this compound increases β-catenin levels, promoting osteogenic differentiation . The compound also enhances the proliferation of stem cells from the apical papilla (SCAPs) by activating the Wnt/β-catenin signaling pathway . Additionally, this compound has been shown to induce mitotic defects and cell death in glioma stem cells, highlighting its potential as a cytotoxic agent in cancer therapy .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of GSK-3β, which leads to the stabilization and accumulation of β-catenin in the nucleus . This activation of the Wnt/β-catenin signaling pathway promotes the differentiation of mesenchymal stem cells into osteoblasts and enhances bone formation . Furthermore, this compound has been shown to inhibit tau phosphorylation, which is relevant to neurodegenerative diseases such as Alzheimer’s .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has been shown to increase bone mass in rats after a two-week treatment, with a maximum effective dose of 20 mg/kg once daily . Additionally, this compound treatment leads to significant changes in serum markers of bone formation and resorption, indicating its long-term effects on bone metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In rats, oral administration of this compound causes a dose-dependent increase in trabecular bone mass, with the maximum effect observed at a dose of 20 mg/kg once daily . Higher doses of this compound have also been associated with increased cortical bone mass and changes in bone turnover markers . The potential toxic or adverse effects at high doses have not been extensively studied.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its inhibition of GSK-3. This inhibition affects the Wnt/β-catenin signaling pathway, leading to changes in β-catenin levels and subsequent effects on osteogenic differentiation . Additionally, this compound has been shown to influence the phosphorylation of tau protein, which is relevant to neurodegenerative diseases .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound has been shown to cross the blood-brain barrier and inhibit tau phosphorylation in vitro . Additionally, this compound is distributed to bone tissues, where it promotes bone formation and remodeling . The specific transporters or binding proteins involved in the distribution of this compound have not been extensively characterized.
Subcellular Localization
The subcellular localization of this compound primarily involves its accumulation in the nucleus, where it stabilizes β-catenin and activates the Wnt/β-catenin signaling pathway . This localization is crucial for its role in promoting osteogenic differentiation and enhancing bone formation. Additionally, this compound may interact with other subcellular compartments, such as the cytoplasm, where it inhibits tau phosphorylation .
準備方法
- Unfortunately, specific synthetic routes and reaction conditions for AZ2858 are not readily available in the literature. it is synthesized through chemical processes in research laboratories.
- For industrial production, further optimization and scale-up would be necessary, but this information is proprietary and not publicly disclosed.
化学反応の分析
- AZ2858 likely undergoes various reactions due to its GSK-3 inhibitory activity. These reactions may include phosphorylation, dephosphorylation, and interactions with other cellular components.
- Common reagents and conditions used in these reactions would depend on the specific context and application. Detailed studies are needed to elucidate the exact mechanisms and products.
類似化合物との比較
- AZ2858’s uniqueness lies in its selectivity for GSK-3 and its ability to activate Wnt signaling.
- Similar compounds include other GSK-3 inhibitors like BAY 11-7082 , P5091 , and LDN-57444 . their mechanisms and applications differ.
特性
IUPAC Name |
3-amino-6-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-N-pyridin-3-ylpyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O3S/c1-27-9-11-28(12-10-27)32(30,31)17-6-4-15(5-7-17)18-14-24-20(22)19(26-18)21(29)25-16-3-2-8-23-13-16/h2-8,13-14H,9-12H2,1H3,(H2,22,24)(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCSBLWRGCOVPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CN=C(C(=N3)C(=O)NC4=CN=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
486424-20-8 | |
| Record name | 3-amino-6-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-N-(3-pyridyl)pyrazine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



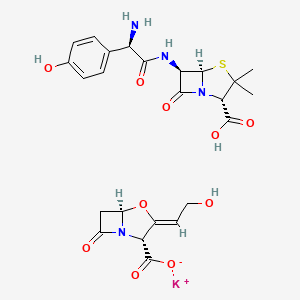
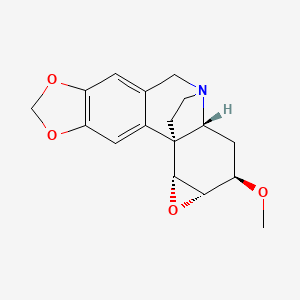


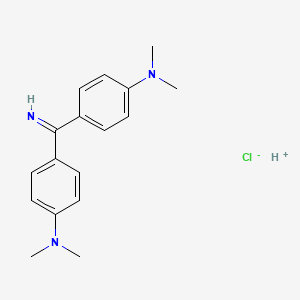

![3-[[2-[4-Phenyl-3-(trifluoromethyl)phenyl]-1-benzothiophen-5-yl]methylamino]propanoic acid](/img/structure/B1666138.png)

